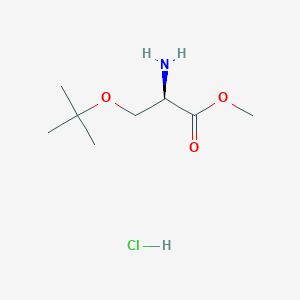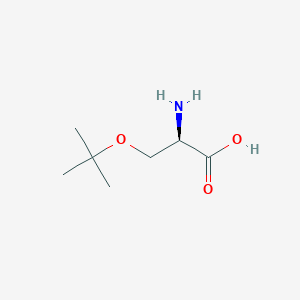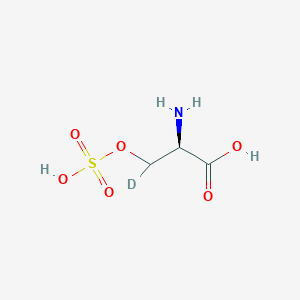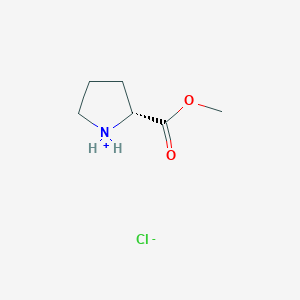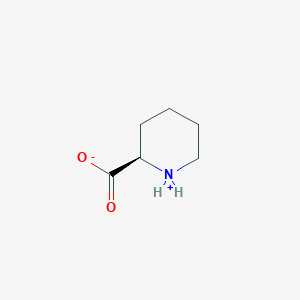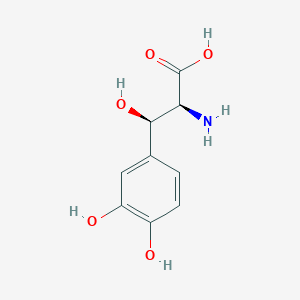
Droxidopa
Overview
Description
Droxidopa, also known as L-threo-dihydroxyphenylserine, is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is primarily used in the treatment of neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. This compound is capable of crossing the blood-brain barrier, where it is converted to norepinephrine, thereby exerting its therapeutic effects .
Mechanism of Action
Target of Action
Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . Norepinephrine is the primary target of this compound, and it plays a crucial role in maintaining blood pressure and heart rate .
Mode of Action
This compound crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Biochemical Pathways
This compound works by increasing the levels of norepinephrine in the peripheral nervous system (PNS), enabling the body to maintain blood flow upon and while standing . It can also cross the blood-brain barrier (BBB) where it is converted to norepinephrine within the brain .
Pharmacokinetics
This compound is absorbed orally with peak plasma concentrations attained in approximately 1–4 hours . Plasma norepinephrine concentrations peak within 3–4 hours of oral administration but have no consistent relationship with the this compound dosage . The mean elimination half-life of this compound is approximately 2.5 hours in humans .
Result of Action
The action of this compound results in increased levels of norepinephrine in the body and brain, which helps in maintaining blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .
Action Environment
The action of this compound can be influenced by environmental factors such as food intake. Absorption of a single dose of this compound is slowed after a high-fat/high-calorie meal . For consistent effect, this compound should be taken in the same manner (with or without food) each time .
Biochemical Analysis
Biochemical Properties
Droxidopa is metabolized by aromatic L-amino acid decarboxylase into norepinephrine . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Cellular Effects
This compound increases the levels of norepinephrine in the peripheral nervous system (PNS), thus enabling the body to maintain blood flow upon and while standing . This compound can also cross the blood–brain barrier (BBB) where it is converted to norepinephrine from within the brain . Increased levels of norepinephrine in the central nervous system (CNS) may be beneficial to patients in a wide range of indications .
Molecular Mechanism
This compound is a synthetic amino acid analog that is directly metabolized to norepinephrine and is believed to exert its pharmacological effects through norepinephrine .
Temporal Effects in Laboratory Settings
Recent data from a 12-month open-label extension study of this compound in patients with symptomatic nOH suggest the durability of benefits with long-term this compound treatment, including sustained increases in standing blood pressure and sustained improvements in patient-reported assessments of nOH symptom severity .
Metabolic Pathways
This compound is metabolized by aromatic L-amino acid decarboxylase into norepinephrine . The metabolism of this compound is mediated by the catecholamine pathway and not through the cytochrome P450 system .
Transport and Distribution
This compound is mainly excreted in the urine, with the main metabolite being 3-O-methyldihydroxyphenylserine . This compound can cross the blood–brain barrier where it is converted to norepinephrine from within the brain .
Subcellular Localization
This compound can cross the blood–brain barrier (BBB) where it is converted to norepinephrine from within the brain . This suggests that this compound can be localized within the brain cells where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Droxidopa can be synthesized through various methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with L-threonine. The reaction typically involves the use of a base such as potassium carbonate and a solvent like methanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 3,4-dihydroxybenzaldehyde with L-threonine in the presence of a base. The reaction is carried out in a solvent such as methanol, followed by purification through crystallization. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Droxidopa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.
Reduction: this compound can be reduced to form its corresponding amine derivative.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups on the aromatic ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Various degradation products, including quinones.
Reduction: Amine derivatives.
Substitution: Substituted phenylserine derivatives
Scientific Research Applications
Droxidopa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of catecholamines.
Biology: Investigated for its role in neurotransmitter synthesis and regulation.
Medicine: Primarily used in the treatment of neurogenic orthostatic hypotension. It is also being studied for its potential use in treating other conditions such as Parkinson’s disease and multiple system atrophy.
Industry: Used in the development of pharmaceuticals targeting the autonomic nervous system
Comparison with Similar Compounds
Levodopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Midodrine: A vasopressor used to treat orthostatic hypotension.
Norepinephrine: A neurotransmitter and hormone used in the treatment of hypotension and shock
Comparison:
Levodopa vs. Droxidopa: Both are precursors to neurotransmitters, but levodopa is converted to dopamine, while this compound is converted to norepinephrine. This compound is unique in its ability to treat orthostatic hypotension by directly increasing norepinephrine levels.
Midodrine vs. This compound: Both are used to treat orthostatic hypotension, but midodrine acts directly as a vasopressor, while this compound is a prodrug that is converted to norepinephrine.
Norepinephrine vs. This compound: Norepinephrine is used in acute settings to treat hypotension and shock, while this compound is used for chronic management of orthostatic hypotension
Properties
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046422, DTXSID201017236 | |
| Record name | Droxidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threo-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. | |
| Record name | Droxidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23651-95-8, 3916-18-5 | |
| Record name | Droxidopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threo-dihydroxyphenylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxidopa [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droxidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threo-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROXIDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THREO-DIHYDROXYPHENYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







